An In-depth Technical Guide to the Synthesis and Characterization of all-trans-1,3,5,7-Octatetraene
An In-depth Technical Guide to the Synthesis and Characterization of all-trans-1,3,5,7-Octatetraene
Audience: Researchers, scientists, and drug development professionals.
Introduction
All-trans-1,3,5,7-octatetraene is a linear conjugated polyene with the chemical formula C₈H₁₀.[1][2] As a member of the polyene family, its structure consists of an eight-carbon chain with four alternating double bonds in the trans configuration. This extended π-electron system is a subject of significant interest in physical chemistry for studying electronic transitions and molecular orbital theory.[1] The octatetraene structural motif is also found in various natural products and biologically active molecules, such as certain fatty acids and derivatives like 1,8-diphenyl-1,3,5,7-octatetraene, making it a relevant model compound for researchers in materials science and drug development.[1] This guide provides a detailed overview of its synthesis via the Wittig reaction and a comprehensive summary of its characterization using modern spectroscopic techniques.
Synthesis of all-trans-1,3,5,7-Octatetraene
The stereocontrolled synthesis of conjugated polyenes like all-trans-1,3,5,7-octatetraene can be challenging due to the potential for (E/Z) isomerization. While several methods exist, including the Ramberg-Bäcklund reaction and palladium-catalyzed couplings, the Wittig reaction remains a cornerstone for forming carbon-carbon double bonds with reliable stereochemical control.
Wittig Reaction Pathway
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[3][4] For the synthesis of all-trans-1,3,5,7-octatetraene, a common strategy involves the reaction of (2E,4E)-hexa-2,4-dienal with a suitable phosphorus ylide. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of octatetraene via the Wittig reaction.
Experimental Protocol: Wittig Synthesis
This protocol is a representative example for the synthesis of a polyene via the Wittig reaction.[3][4][5] Reagent quantities and reaction conditions may require optimization.
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Phosphonium Salt Preparation:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene.
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Add an equimolar amount of an appropriate alkyl halide (e.g., (2E)-4-bromobut-2-ene) dropwise at room temperature.
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Stir the mixture at room temperature or with gentle heating until a white precipitate, the phosphonium salt, is formed.
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Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.
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-
Ylide Formation and Wittig Reaction:
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Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool the mixture to -78 °C using a dry ice/acetone bath.
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Add a strong base, such as n-butyllithium (n-BuLi), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
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After stirring for 1-2 hours at low temperature, add a solution of (2E,4E)-hexa-2,4-dienal in anhydrous THF dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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-
Workup and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
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Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product will contain the desired all-trans-1,3,5,7-octatetraene and triphenylphosphine oxide as a major byproduct.[3]
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Purify the crude product using flash column chromatography on silica gel with a non-polar eluent (e.g., hexanes) to separate the non-polar octatetraene from the more polar triphenylphosphine oxide. Further purification can be achieved by recrystallization from a suitable solvent like methanol.
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Characterization
A combination of spectroscopic methods is essential for the unambiguous identification and characterization of all-trans-1,3,5,7-octatetraene, confirming its structure and isomeric purity.
Physical and Chemical Properties
The fundamental properties of all-trans-1,3,5,7-octatetraene are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₀[2] |
| Molar Mass | 106.168 g·mol⁻¹[1] |
| Appearance | Colorless liquid or solid[1] |
| IUPAC Name | (3E,5E)-octa-1,3,5,7-tetraene[2] |
| CAS Number | 3725-31-3[1][2] |
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful tool for analyzing conjugated systems. The extent of conjugation directly influences the wavelength of maximum absorbance (λₘₐₓ). For linear polyenes, each additional conjugated double bond results in a bathochromic (red) shift of approximately 30 nm.[6] All-trans-1,3,5,7-octatetraene, with its four conjugated double bonds, absorbs strongly in the UV region.
| Parameter | Value | Notes |
| λₘₐₓ (in solution) | ~290 - 302 nm | The exact λₘₐₓ can vary slightly with the solvent. The spectrum typically shows vibronic fine structure.[7] |
| Electronic Transition | π → π* | Corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12] For all-trans-1,3,5,7-octatetraene, the key absorptions are associated with its alkene C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3010-3040 | =C-H Stretch | Medium |
| ~1610-1650 | C=C Stretch (conjugated) | Medium-Strong |
| ~965-990 | =C-H Bend (trans) | Strong |
Note: The strong absorption around 965-990 cm⁻¹ is highly characteristic of trans-disubstituted double bonds and is a key indicator of the all-trans stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of all-trans-1,3,5,7-octatetraene is complex due to extensive spin-spin coupling along the polyene chain. The signals for the olefinic protons appear in the downfield region.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H8 (terminal) | ~5.1-5.3 | Doublet of Doublets (dd) | J ≈ 17 (trans), 10 (cis) |
| H2, H7 | ~6.3-6.5 | Multiplet | - |
| H3, H4, H5, H6 (internal) | ~6.0-6.3 | Multiplet | - |
Note: Predicted values. The exact chemical shifts and coupling patterns can be complex and may require advanced 2D NMR techniques for full assignment.
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the sp²-hybridized carbons of the polyene chain.
| Carbon(s) | Chemical Shift (δ, ppm) |
| C1, C8 (terminal) | ~115-125 |
| C2, C3, C4, C5, C6, C7 (internal) | ~130-140 |
Note: Predicted values. The symmetry of the all-trans isomer would lead to four unique carbon signals.
Characterization Workflow
The logical flow for characterizing a newly synthesized sample of all-trans-1,3,5,7-octatetraene is outlined in the diagram below.
Caption: A standard workflow for the purification and characterization of octatetraene.
Relevance to Signaling Pathways
While all-trans-1,3,5,7-octatetraene is not a primary signaling molecule, its conjugated polyene structure is the fundamental chromophore in molecules vital to biological signaling, most notably in the chemistry of vision.[1] The retinal molecule, an aldehyde derivative of vitamin A, contains a conjugated polyene chain. The photoisomerization of retinal from the 11-cis form to the all-trans form upon absorbing a photon is the primary event in the vision cascade, triggering a series of conformational changes in the rhodopsin protein that ultimately leads to a nerve impulse. The study of simpler polyenes like octatetraene provides fundamental insights into the photophysical properties that govern these critical biological processes.[1][13]
Caption: Conceptual link between octatetraene and the retinal-based vision pathway.
References
- 1. Octatetraene - Wikipedia [en.wikipedia.org]
- 2. 1,3,5,7-Octatetraene | C8H10 | CID 5463164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. IR and NMR spectroscopy | PPTX [slideshare.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. cis-trans photoisomerization of 1,3,5,7-octatetraene in n-hexane at 4.2 K - PubMed [pubmed.ncbi.nlm.nih.gov]
